(2,4-diMethylphenyl)(2-nitrophenyl)sulfane
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Overview
Description
(2,4-diMethylphenyl)(2-nitrophenyl)sulfane is a chemical compound with the following structural formula: C~14~H~12~N~2~O~2~S . It is a reactant commonly used in the study of efficient purification methods for potential mutagenic impurities during the synthesis of drug substances .
Synthesis Analysis
The synthesis of this compound involves the reaction between 2,4-dimethylphenyl chloride and 2-nitrophenyl thiol . The resulting product is the sulfane derivative, which possesses unique properties and reactivity .
Molecular Structure Analysis
The molecular structure of This compound consists of two aromatic rings connected by a sulfur atom. The 2,4-dimethylphenyl group and the 2-nitrophenyl group are attached to the sulfur atom. The compound’s structure influences its chemical behavior and interactions .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, oxidation-reduction reactions, and radical processes. Its reactivity depends on the substituents and the sulfur atom in the molecule .
Physical and Chemical Properties Analysis
- Color and Odor : The compound appears as a colorless to pale yellow solid with a characteristic odor .
Scientific Research Applications
Structural Analysis: In studies of diphenyl sulfones, the structural characteristics of compounds related to (2,4-diMethylphenyl)(2-nitrophenyl)sulfane, such as dihedral angles and bonding geometry, have been analyzed, contributing to a deeper understanding of their chemical properties (Jeyakanthan et al., 1998).
Polymer Science: In the field of polymer science, derivatives of this compound have been used in the synthesis of transparent aromatic polyimides. These polymers exhibit high refractive indices, small birefringences, and good thermomechanical stabilities, making them valuable in materials science (Tapaswi et al., 2015).
Chromatography: The compound has been utilized in gas chromatography for nitrate analysis. Its reactivity and ability to form specific derivatives make it useful in analytical chemistry (Englmaier, 1983).
Synthesis of Novel Phosphoranes: Aryl 2-nitrophenyl sulphides, similar in structure to this compound, have been used in creating new classes of phosphoranes, highlighting its potential in synthesizing novel chemical compounds (Cadogan et al., 1975).
Molecular Imaging and Detection: In the medical and biological fields, derivatives of this compound have been employed in creating chemical probes for molecular imaging and detection of hydrogen sulfide and reactive sulfur species. This application is crucial for understanding cellular signaling and physiological events (Lin et al., 2015).
Kinetic Studies: The compound has been used in kinetic studies, such as the investigation of reactions in different solvents, offering insights into reaction mechanisms and dynamics (Um et al., 2006).
Mechanism of Action
Target of Action
This compound is primarily used as a reactant in the study of generic industry approaches to efficient purification of potential mutagenic impurities in the synthesis of drug substances .
Mode of Action
It is known to be used in the synthesis of other compounds, suggesting that it may interact with its targets through chemical reactions .
Biochemical Pathways
As a reactant in chemical synthesis, it likely participates in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Its molecular weight of 25932 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
Its primary use is in the synthesis of other compounds, suggesting that its main effect may be the creation of new chemical entities .
Properties
IUPAC Name |
2,4-dimethyl-1-(2-nitrophenyl)sulfanylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-10-7-8-13(11(2)9-10)18-14-6-4-3-5-12(14)15(16)17/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBWPKLGXVSPIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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